2-Chloro-3-methyl-5-nitropyridine

Pharmaceutical Intermediates Agrochemical Synthesis Quality Control

This trisubstituted pyridine offers unique regioselectivity for SNAr and cross-coupling reactions essential for pharmaceutical and agrochemical synthesis. Unlike generic analogs, the 3-methyl substituent provides critical steric differentiation for reliable reaction outcomes. Bulk quantities available with batch-specific CoA for GMP manufacturing support.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 22280-56-4
Cat. No. B1582605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-5-nitropyridine
CAS22280-56-4
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
InChIKeyOSIOIGXJUZTWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4): A Strategic Pyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) is a trisubstituted pyridine derivative bearing chlorine, methyl, and nitro functional groups at the 2-, 3-, and 5-positions, respectively [1]. This heterocyclic building block is widely employed as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures for pharmaceutical active ingredients and agrochemical products . The compound is commercially available from multiple reputable suppliers with standard purity specifications exceeding 98% (GC) .

Why 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) Cannot Be Replaced by Generic Nitropyridine Analogs


The unique substitution pattern of 2-chloro-3-methyl-5-nitropyridine dictates its regioselective reactivity and synthetic utility, which are not interchangeable with other nitropyridine derivatives. The nitro group at C5 strongly activates the ortho-position for nucleophilic aromatic substitution, while the methyl group at C3 provides both steric differentiation and a distinct electronic environment that influences downstream transformations [1]. Analogs such as 2-chloro-5-nitropyridine lack the 3-methyl substituent, altering both the steric profile and the electron density of the pyridine ring, which directly affects reaction outcomes in cross-coupling and substitution reactions [2]. Consequently, substituting a generic analog into a validated synthetic route often leads to reduced yields, altered regioselectivity, or complete synthetic failure.

Quantitative Comparative Evidence for 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) in Procurement Decisions


Commercial Purity Grade Differentiation: ≥99% (GC) Specification for 2-Chloro-3-methyl-5-nitropyridine

For procurement decisions, the availability of 2-chloro-3-methyl-5-nitropyridine at ≥99% (GC) purity from suppliers such as ChemImpex represents a quantifiable quality advantage over the industry-standard >98.0% (GC) grade offered by most major vendors . This higher purity specification directly translates to reduced impurity profiles in downstream synthetic steps, which is critical for pharmaceutical intermediate applications where impurity control is mandated .

Pharmaceutical Intermediates Agrochemical Synthesis Quality Control

Reactivity Differentiation: Accelerated Nucleophilic Substitution Kinetics of 2-Chloro-5-nitropyridine vs. 2-Chloro-3-nitropyridine (Para-like vs. Ortho-like Activation)

While direct kinetic data for 2-chloro-3-methyl-5-nitropyridine is not reported, the reactivity of its structural core can be inferred from class-level kinetic studies of 2-chloro-5-nitropyridine (para-like activation) versus 2-chloro-3-nitropyridine (ortho-like activation). Studies demonstrate that 2-chloro-5-nitropyridine reacts faster with arenethiolates than its 3-nitro isomer due to more favorable para-like activation of the chlorine leaving group [1]. By extension, 2-chloro-3-methyl-5-nitropyridine, possessing the same 2-chloro-5-nitro substitution pattern, is expected to exhibit enhanced SNAr reactivity compared to 3-nitro substituted analogs, which is advantageous for efficient C2 functionalization in synthetic routes.

SNAr Kinetics Nucleophilic Substitution Reactivity Comparison

Steric and Electronic Differentiation: Impact of 3-Methyl Substitution on Nitration Yield Compared to Unsubstituted Analogs

The presence of a methyl group at the 3-position significantly alters the electronic properties and synthetic accessibility of nitropyridine derivatives. A comparative study of nitration yields using NaHSO₃ reported that 3-methyl-5-nitropyridine was obtained in 24% yield, while the unsubstituted 3-nitropyridine was obtained in 77% yield, and 2-methyl-5-nitropyridine in 36% yield [1]. This quantifiable yield reduction underscores that the 3-methyl substituent sterically and electronically deactivates the ring toward electrophilic nitration. Consequently, 2-chloro-3-methyl-5-nitropyridine must be synthesized via alternative routes (e.g., chlorination of pre-formed nitropyridinols) rather than direct nitration, a fact that directly impacts procurement decisions regarding synthetic route design and cost.

Nitration Chemistry Synthetic Yield Substituent Effects

Analytical Quality Assurance: Multiple Orthogonal Purity Verification Methods Available from Bidepharm

For users requiring rigorous quality documentation, 2-chloro-3-methyl-5-nitropyridine is available with batch-specific Certificates of Analysis (CoA) that include orthogonal purity verification via NMR, HPLC, and GC . This level of analytical documentation exceeds the single-method purity statements (e.g., GC only) offered by many generic chemical suppliers and provides enhanced traceability for regulated environments such as pharmaceutical R&D and GMP manufacturing.

Quality Assurance Analytical Chemistry GMP Requirements

Storage Stability Differentiation: 0-8°C Recommended Storage vs. Ambient Storage for Related Analogs

Storage condition requirements vary among nitropyridine derivatives and directly impact procurement logistics. ChemImpex specifies storage at 0-8°C for 2-chloro-3-methyl-5-nitropyridine to maintain ≥99% purity , whereas TCI recommends room temperature storage (<15°C) for their >98.0% grade of the same compound . For related analogs such as 2-hydroxy-5-methyl-3-nitropyridine, no refrigerated storage is typically specified . This difference may reflect varying stability profiles or manufacturer-specific quality standards; procurement specialists should align storage capabilities with supplier specifications to ensure shelf-life compliance.

Chemical Stability Storage Conditions Procurement Logistics

High-Value Application Scenarios for 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4)


Synthesis of 2-Amino-3-methyl-5-nitropyridine Derivatives via SNAr for Kinase Inhibitor Scaffolds

The high SNAr reactivity at the C2 chlorine position, inferred from class-level kinetic studies of 2-chloro-5-nitropyridine [1], enables efficient installation of amine nucleophiles to generate 2-amino-3-methyl-5-nitropyridine derivatives. These intermediates are foundational in constructing kinase inhibitor scaffolds and other nitrogen-containing heterocyclic pharmaceuticals [2].

Palladium-Catalyzed Cross-Coupling at C2 for Agrochemical Building Block Elaboration

The aryl chloride at C2 serves as an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino groups [2]. This versatility is leveraged in the development of herbicide safeners, insecticides, and fungicides, where structural diversity is critical for optimizing biological activity and selectivity [3].

Reduction to 2-Chloro-3-methyl-5-aminopyridine for Downstream Functionalization

The nitro group at C5 can be selectively reduced to an amino group using standard reducing agents (H₂/Pd, Sn/HCl, Fe/AcOH) to yield 2-chloro-3-methyl-5-aminopyridine [2]. This bifunctional intermediate, bearing both chlorine and amino functionalities, opens orthogonal synthetic pathways including diazotization, acylation, and further heterocycle formation, expanding the accessible chemical space beyond what monofunctional intermediates allow.

Quality-Controlled Pharmaceutical Intermediate Sourcing for GMP Manufacturing

For pharmaceutical development programs requiring rigorous impurity control, sourcing 2-chloro-3-methyl-5-nitropyridine at ≥99% (GC) purity with batch-specific CoA documentation (NMR, HPLC, GC) provides the traceability and quality assurance necessary for GMP manufacturing and regulatory submissions . The availability of refrigerated storage options (0-8°C) ensures compound integrity over extended storage periods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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